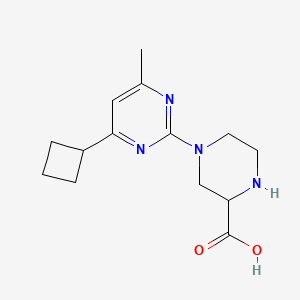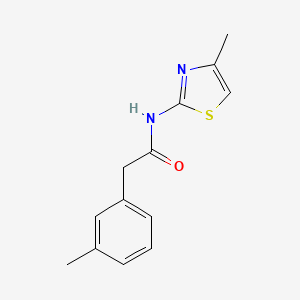
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is believed to involve the inhibition of COX-2 activity. This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of prostaglandins and therefore reduce inflammation and pain. Additionally, the induction of apoptosis in cancer cells suggests that this compound may have other mechanisms of action that are not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of COX-2 and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of using 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments include its diverse biological activities and low toxicity. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor effects, making it a useful tool for studying these processes. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound to use in lab experiments.
The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects. This compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound may have off-target effects that are not yet fully understood, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action, particularly its ability to induce apoptosis in cancer cells. Understanding the mechanism of action of this compound can help to optimize its use as a therapeutic agent. Another direction is to study the structure-activity relationship of this compound and its analogues, which can help to identify more potent and selective compounds. Additionally, the use of this compound in combination with other therapeutic agents can be explored, as it may have synergistic effects with other compounds.
合成法
The synthesis of 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 3-methylbenzoyl chloride with 4-methyl-2-thiazolamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. This method has been optimized for high yield and purity and has been reported in the literature.
科学的研究の応用
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)7-12(16)15-13-14-10(2)8-17-13/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFDKMNUVDHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5323473.png)
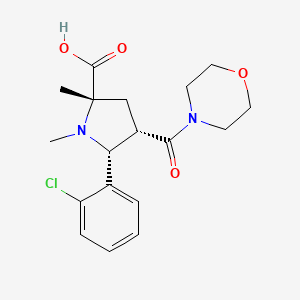

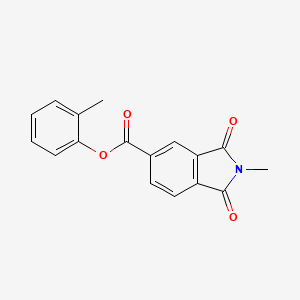
![ethyl {3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5323488.png)
![N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5323496.png)
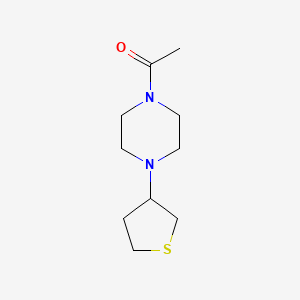
![2-[2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5323512.png)
![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)
![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)
